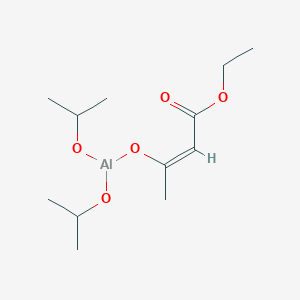
2-Amino-6-Bromopyridine98per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-Bromopyridine98per cent is a chemical compound with the molecular formula C5H6BrN2 and a molecular weight of 174.02 g/mol . It is also known by other names such as 6-bromo-2-pyridinamine and 6-bromo-2-aminopyridine . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-Bromopyridine98per cent can be synthesized through several methods. One common method involves the reaction of 2,6-dibromopyridine with ammonia in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-Bromopyridine98per cent undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-Bromopyridine98per cent is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-6-Bromopyridine98per cent involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
2-Amino-6-Bromopyridine98per cent can be compared with other similar compounds such as:
- 2-Amino-5-Bromopyridine
- 2-Amino-4-Bromopyridine
- 2-Amino-5-Chloropyridine
- 2-Amino-3-Chloropyridine
These compounds share similar structural features but differ in their reactivity and applications. For instance, 2-Amino-5-Bromopyridine is used in the synthesis of different pharmaceutical agents compared to this compound .
Properties
CAS No. |
12798-81-3 |
|---|---|
Molecular Formula |
C5H5BrN2 |
Molecular Weight |
173.0106 |
Synonyms |
2-Amino-6-Bromopyridine98% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



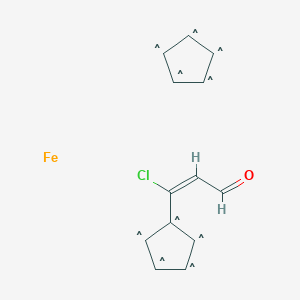

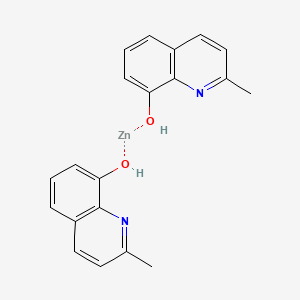
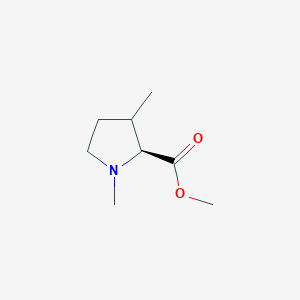
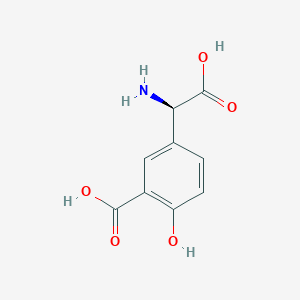
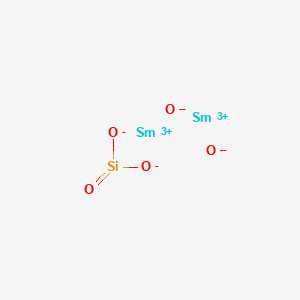
![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)
